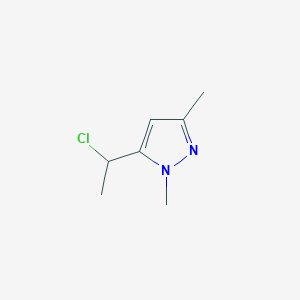

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-chloroethyl chloroformate. This reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group at position 5 undergoes nucleophilic substitution with various nucleophiles. Key reactions include:

Reaction with Amines

-

Conditions : Reflux in ethanol, 6–8 hours.

-

Example : Reaction with ethylamine yields 5-(1-aminoethyl)-1,3-dimethyl-1H-pyrazole.

Yield : 68% .

Reaction with Alcohols

-

Conditions : K₂CO₃ as base, DMF solvent, 80°C, 4 hours.

-

Example : Substitution with methanol produces 5-(1-methoxyethyl)-1,3-dimethyl-1H-pyrazole.

Yield : 75% .

Reaction with Thiols/Selenides

-

Conditions : Na₂S or Na₂Se in ethanol, room temperature, 2 hours.

-

Products :

Oxidation Reactions

The chloroethyl side chain can be oxidized to form carboxylic acids or ketones:

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄ in aqueous pyridine.

-

Product : 5-(1-carboxyethyl)-1,3-dimethyl-1H-pyrazole.

Yield : 82% .

Oxidation to Ketone

Condensation Reactions

The methyl groups and chloroethyl moiety participate in condensation with aldehydes or ketones:

Chalcone Formation

-

Conditions : Base-catalyzed (NaOH) condensation with aromatic aldehydes.

-

Example : Reaction with 4-chlorobenzaldehyde yields 3-(4-chlorophenyl)-1-(5-(1-chloroethyl)-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one.

Yield : 70% .

Hydroxyalkylation

-

Conditions : Friedel-Crafts alkylation with phenols.

-

Product : Substituted chromones or benzothiazepines.

Yield : 55–60% .

Formylation via Vilsmeier-Haack Reaction

-

Reagents : POCl₃/DMF at 120°C.

-

Product : 5-(1-chloroethyl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Yield : 58% .

Dehydrohalogenation

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN₂ mechanism, facilitated by the polarizable C–Cl bond.

-

Oxidation : Mn(VII) intermediates abstract hydrogen from the ethyl chain, forming carboxylic acids .

-

Cyclization : Acid-catalyzed elimination of HCl generates reactive intermediates for formylation or vinylation .

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions makes it valuable in agrochemical and pharmaceutical synthesis. Further studies on enantioselective modifications could expand its utility.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole exhibits significant anticancer properties. Research has shown that compounds with a similar pyrazole structure can inhibit the growth of various cancer cell lines. The mechanisms attributed to its anticancer activity include:

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to significantly reduce cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

- Induction of Apoptosis : It can trigger programmed cell death in cancer cells, an essential process for effective cancer treatment.

The following table summarizes key findings related to its anticancer efficacy:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.46 | Apoptosis induction |

| This compound | HepG2 | 0.39 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various bacterial and fungal strains. Studies have shown that:

- Antibacterial Activity : Compounds similar to this compound exhibit significant antibacterial activity against pathogens like E. coli and Staphylococcus aureus.

- Antifungal Activity : Certain derivatives have shown effectiveness against common fungal infections.

Agricultural Applications

In addition to its biological applications, this compound has been explored for use in agriculture as a potential pesticide. Its structural characteristics allow it to interact effectively with biological systems in pests. Research indicates that:

- Insecticidal Properties : Preliminary bioassays have demonstrated that this compound can exhibit insecticidal activity comparable to commercial insecticides like imidacloprid against pests such as Aphis fabae.

| Compound | Target Pest | Mortality Rate (%) at 12.5 mg/L |

|---|---|---|

| This compound | Aphis fabae | 85.7 |

Industrial Applications

The compound also finds relevance in industrial chemistry as an intermediate for synthesizing more complex organic molecules. Its unique substitution pattern makes it a versatile building block for developing new materials and chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-1-vinyl-1H-pyrazole

- 3-Alkenyl-5-chloro-1H-pyrazole

- 5-Chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Uniqueness

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including anticancer properties, insecticidal effects, and other pharmacological applications.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the chloroethyl group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole structure can inhibit the growth of several cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines .

- Mechanism of Action :

Insecticidal Activity

In addition to its potential as an anticancer agent, this compound exhibits insecticidal properties.

Efficacy Against Pests

- Preliminary bioassays demonstrated that this compound was effective against target pests such as Aphis fabae at concentrations around 500 mg/L . This suggests that it could be developed as a novel insecticide.

Pharmacological Applications

Beyond its anticancer and insecticidal activities, pyrazole derivatives have been explored for various other pharmacological effects:

- Anti-inflammatory Properties : Pyrazole compounds are noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Antibacterial and Antiviral Activities : Some studies report that pyrazole derivatives possess antibacterial and antiviral properties, broadening their therapeutic potential .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of pyrazole precursors. For example, highlights the Vilsmeier-Haack reaction for analogous pyrazole derivatives, where chloroethyl groups are introduced using reagents like POCl₃/DMF. Reaction parameters (temperature, solvent, stoichiometry) critically affect regioselectivity and yield. Optimization via Design of Experiments (DoE) is recommended to address competing side reactions, such as over-alkylation or degradation .

- Key Data : In , yields ranged from 65–98% for similar pyrazole aldehydes, depending on substituents and reaction time.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR/IR : ¹H/¹³C NMR identifies substituents (e.g., chloroethyl chemical shifts at δ ~3.5–4.5 ppm for CH₂Cl). IR confirms functional groups (C-Cl stretch ~550–750 cm⁻¹) .

- X-ray Crystallography : SHELX software ( ) resolves crystal packing and intermolecular interactions. reports Cl⋯N contacts (3.046 Å) in related pyrazoles, suggesting potential halogen bonding .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer : Solubility can be assessed via shake-flask methods in polar (DMSO, ethanol) and nonpolar solvents. Stability studies (TGA/DSC) evaluate thermal degradation, while HPLC monitors hydrolytic stability of the chloroethyl group under acidic/basic conditions. reports a melting point of 65–66°C for a similar compound, indicating moderate thermal stability .

Advanced Research Questions

Q. How does the chloroethyl substituent influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The chloroethyl group can act as a leaving group in SN2 reactions or participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). notes that electron-withdrawing substituents (e.g., Cl) enhance electrophilic substitution at the pyrazole C4 position. Computational studies (DFT) can predict reactivity hotspots by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from purity (e.g., residual solvents in ), stereochemistry, or assay conditions. Orthogonal validation (e.g., SPR, enzymatic assays vs. cell-based studies) and rigorous analytical characterization (HPLC, HRMS) are critical. emphasizes molecular docking to correlate structural motifs (e.g., chloroethyl orientation) with target binding (e.g., enzyme active sites) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) affect crystallization and material properties?

- Methodological Answer : Graph set analysis ( ) identifies recurring hydrogen-bond motifs (e.g., C–H⋯O/N). For this compound, Cl⋯π interactions (observed in ) may stabilize crystal lattices. Hirshfeld surface analysis quantifies interaction contributions, aiding in polymorph prediction .

Q. What computational approaches are used to predict the compound’s pharmacokinetic or toxicological profile?

- Methodological Answer : ADMET predictors (e.g., SwissADME, ProTox-II) analyze logP, metabolic sites, and toxicity. highlights respiratory toxicity risks for similar pyrazoles, suggesting in vitro assays (e.g., CYP450 inhibition) to validate computational findings .

Q. Methodological Tables

Table 1. Comparative Synthetic Yields for Pyrazole Derivatives

| Substituent | Reaction Method | Yield (%) | Reference |

|---|---|---|---|

| 5-Chloro-1,3-dimethyl | Vilsmeier-Haack | 67–98 | |

| 5-Trifluoromethyl | Nucleophilic substitution | 65–76 |

Table 2. Key Spectroscopic Data for Chloroethyl Pyrazoles

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR | CH₂Cl at δ 3.8–4.2 ppm (multiplet) | |

| ¹³C NMR | C-Cl at δ ~45–50 ppm | |

| IR | C-Cl stretch at 550–750 cm⁻¹ |

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

5-(1-chloroethyl)-1,3-dimethylpyrazole |

InChI |

InChI=1S/C7H11ClN2/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,1-3H3 |

InChI Key |

PAHYEQMXCDBXFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C(C)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.